4-Amino-3,3-dimethylbutan-2-one
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Overview
Description
4-Amino-3,3-dimethylbutan-2-one is an organic compound with the molecular formula C6H13NO. It is a derivative of butanone, featuring an amino group at the fourth position and two methyl groups at the third position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-3,3-dimethylbutan-2-one can be synthesized through several methods:
Pinacol Rearrangement: This method involves the rearrangement of pinacol (2,3-dimethylbutane-2,3-diol) under acidic conditions to yield the desired compound.
Hydroamination: An innovative hydroamination method reported by Baran and coworkers can be used to access this hindered amine.
Industrial Production Methods
Industrial production of this compound typically involves the hydrolysis of 4,4,5-trimethyl-1,3-dioxane, which is the product of isoprene and formaldehyde via the Prins reaction .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, sulfonamides.
Scientific Research Applications
4-Amino-3,3-dimethylbutan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and medicinal chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3,3-dimethylbutan-2-one involves its interaction with molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Amino-3,3-dimethyl-2-butanone: A closely related compound with similar structural features.
3,3-Dimethylbutan-2-one:
Uniqueness
4-Amino-3,3-dimethylbutan-2-one is unique due to the presence of both an amino group and two methyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C6H13NO |
---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
4-amino-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C6H13NO/c1-5(8)6(2,3)4-7/h4,7H2,1-3H3 |
InChI Key |
PTYDLJSGOZFNAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)CN |
Origin of Product |
United States |
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